5-Amino-1-benzyl-1H-pyrazol-4-carboxamid
Übersicht
Beschreibung
5-amino-1-benzyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-benzyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-benzyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pan-FGFR-kovalente Inhibitoren zur Krebsbehandlung
5-Amino-1-benzyl-1H-pyrazol-4-carboxamid: Derivate wurden als neuartige pan-FGFR-kovalente Inhibitoren synthetisiert. Diese Verbindungen zielen sowohl auf Wildtyp- als auch auf Gatekeeper-Mutanten von FGFRs ab, die in verschiedenen Krebsarten von entscheidender Bedeutung sind. Eine repräsentative Verbindung zeigte nanomolare Aktivitäten gegen verschiedene FGFRs und unterdrückte die Proliferation von Lungen- und Magenkrebszellen .
Synthese von heterocyclischen Verbindungen
Diese Verbindung dient als vielseitiger Synthesebaustein bei der Synthese verschiedener heterocyclischer oder fusionierter heterocyclischer Gerüste. Sie wird verwendet, um polysubstituierte und fusionierte heterocyclische Verbindungen zu konstruieren, die in der Pharmazie und medizinischen Chemie von Bedeutung sind .
Adenosin-Deaminase-Inhibitoren
Derivate von this compound wurden als potenzielle Adenosin-Deaminase-Inhibitoren entwickelt. Diese Inhibitoren zeigen vielversprechende Antitumoraktivitäten, was die Rolle der Verbindung bei der Entwicklung neuer Krebstherapien hervorhebt .
Strukturbasiertes Wirkstoffdesign
Die Derivate der Verbindung werden aufgrund ihrer Fähigkeit, kovalent an Zielproteine zu binden, im strukturbasierten Wirkstoffdesign eingesetzt. Dieser Ansatz ist besonders nützlich bei der Entwicklung von Medikamenten, die Resistenz durch Mutationen überwinden können .
Entwicklung von Krebsmedikamenten
Die kovalente Bindungseigenschaft der Derivate dieser Verbindung macht sie für die Entwicklung von Krebsmedikamenten geeignet. Sie können so konzipiert werden, dass sie spezifische krebserregende Proteine ansprechen, was einen neuen Weg für die Entwicklung von Krebsmedikamenten eröffnet .
Profiling der biologischen Aktivität
Die Forschung an this compound-Derivaten umfasst die Profilbildung ihrer biologischen Aktivitäten. Dazu gehört die Untersuchung ihrer Auswirkungen auf verschiedene biologische Ziele und Signalwege, was für das Verständnis ihres therapeutischen Potenzials unerlässlich ist .
Pharmazeutische Forschung
In der pharmazeutischen Forschung werden diese Verbindungen auf ihr Potenzial untersucht, zu Medikamenten entwickelt zu werden, die eine Vielzahl von Krankheiten behandeln können, nicht nur Krebs. Ihre Vielseitigkeit bei der Synthese macht sie wertvoll für die Herstellung einer Vielzahl pharmakologisch aktiver Moleküle .
Fortgeschrittene organische Synthesetechniken
Die Verbindung wird in fortgeschrittenen organischen Synthesetechniken eingesetzt, wie z. B. Eintopf-Mehrkomponentenreaktionen, Cyclokondensation, Kaskaden-/Tandem-Protokollen und Kupplungsreaktionen. Diese Methoden sind entscheidend für eine effiziente und innovative Arzneimittelsynthese .
Wirkmechanismus
Target of Action
The primary target of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in clinic . The compound also exhibits adenosine deaminase inhibitory potency .
Mode of Action
5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It irreversibly binds to FGFR1 .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . The compound, by inhibiting FGFRs, can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Pharmacokinetics
Its molecular weight is 21624 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as adenosine deaminase, which is involved in purine metabolism . Additionally, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can bind to proteins and alter their function, potentially leading to changes in cellular processes . The interactions between 5-amino-1-benzyl-1H-pyrazole-4-carboxamide and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) by interfering with cell signaling pathways that regulate cell proliferation . Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Molecular Mechanism
The molecular mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide involves several key processes. This compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, resulting in the formation of degradation products . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. Research has shown that the effects of this compound vary with dosage, with low doses exhibiting minimal toxicity and high doses leading to adverse effects . For example, low doses of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide have been found to inhibit tumor growth in animal models without causing significant toxicity . Higher doses can lead to toxic effects, such as liver damage and alterations in blood chemistry .
Metabolic Pathways
5-amino-1-benzyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways, including those related to purine metabolism and amino acid synthesis . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can inhibit the activity of adenosine deaminase, resulting in the accumulation of adenosine and subsequent alterations in purine metabolism . Additionally, this compound can affect amino acid synthesis by interacting with enzymes involved in the biosynthesis of amino acids .
Transport and Distribution
The transport and distribution of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Once inside the cell, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can bind to proteins and other biomolecules, leading to its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to proteins .
Subcellular Localization
The subcellular localization of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can be directed to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and influence gene expression . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
5-amino-1-benzylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZUUPRPOFTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429004 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56156-22-0 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.